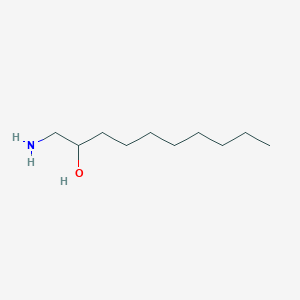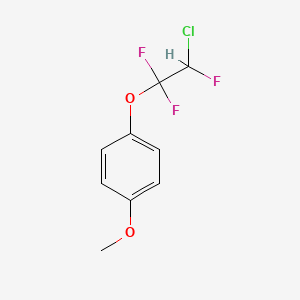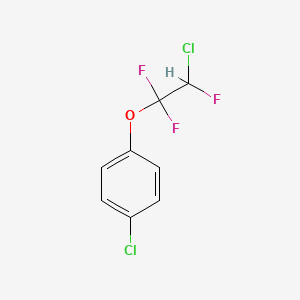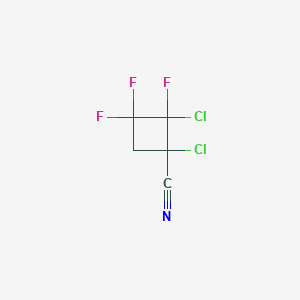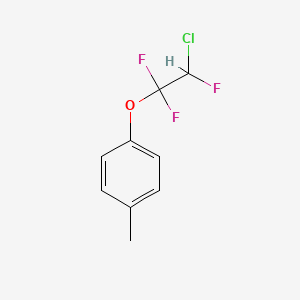
1-(2-Chloro-1,1,2-trifluoroethoxy)-4-methylbenzene, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-1,1,2-trifluoroethoxy)-4-methylbenzene, 97% (also known as CTFE) is a chemical compound that is widely used in a variety of scientific research applications. It is a chlorinated hydrocarbon with a boiling point of over 100°C and a melting point of -68°C. CTFE is a highly reactive compound, and its reactivity and versatility make it an attractive option for a variety of laboratory experiments. In
Applications De Recherche Scientifique
CTFE is widely used in a variety of scientific research applications. It has been used in studies involving the synthesis of organic compounds, the development of new catalysts, and the study of the reaction mechanisms of organic compounds. CTFE has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and in the synthesis of polymers, such as polyvinyl chloride.
Mécanisme D'action
CTFE is a highly reactive compound and its reactivity is due to its electron-withdrawing properties. CTFE has a relatively high electron affinity, which allows it to form strong covalent bonds with other molecules. Its electron-withdrawing properties also make it an effective catalyst in the synthesis of organic compounds.
Biochemical and Physiological Effects
CTFE is considered to be relatively non-toxic and is not known to have any adverse biochemical or physiological effects. However, it is important to note that CTFE is highly flammable and should be handled with caution in the laboratory. In addition, CTFE should not be ingested or inhaled, as it can cause irritation of the eyes, skin, and respiratory tract.
Avantages Et Limitations Des Expériences En Laboratoire
CTFE has several advantages for laboratory experiments. It is a highly reactive compound, which makes it an effective catalyst for the synthesis of organic compounds. In addition, CTFE is relatively non-toxic and has a low boiling point, which allows for the use of lower temperatures in laboratory experiments. However, CTFE is highly flammable, and it should be handled with caution in the laboratory.
Orientations Futures
CTFE has many potential applications in the future. It could be used in the development of new catalysts, the synthesis of pharmaceuticals, and the development of polymers. In addition, CTFE could be used in the study of reaction mechanisms and the synthesis of organic compounds. Furthermore, CTFE could be used in the development of new materials, such as polymers, for use in biomedical and industrial applications.
Méthodes De Synthèse
CTFE is synthesized through a process known as halogenation. This process involves the substitution of a hydrogen atom in an organic compound with a halogen atom, such as chlorine. In the case of CTFE, the halogenation process is carried out by reacting 1-chloro-2,2,2-trifluoroethane (CF3CH2Cl) with 4-methylbenzene (C6H5CH3) in the presence of a catalyst, such as zinc chloride. This reaction results in the formation of CTFE.
Propriétés
IUPAC Name |
1-(2-chloro-1,1,2-trifluoroethoxy)-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O/c1-6-2-4-7(5-3-6)14-9(12,13)8(10)11/h2-5,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGJFDNXDNMZCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-1,1,2-trifluoroethoxy)-4-methylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[5-(Hydroxymethyl)-2-methyl-pyrazol-3-yl]methylsulfanyl]naphthalen-1-ol](/img/structure/B6300836.png)
![7-Bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B6300837.png)
![Bis[4-methyl-3-(trifluoromethyl)]diphenylmethane](/img/structure/B6300839.png)
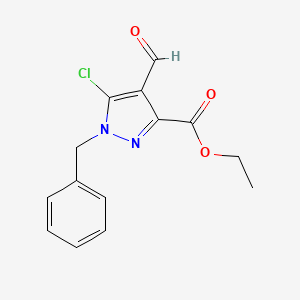
![5-Methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B6300847.png)
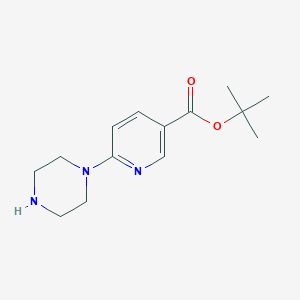

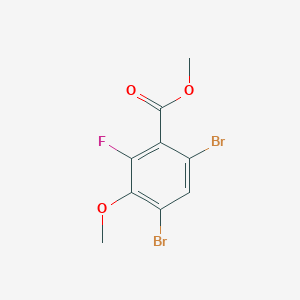
![N-[4-[6-(4-Fluorophenyl)-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl]-2-pyridyl]acetamide](/img/structure/B6300868.png)

